molecular formula C18H18F3N7O B4512442 N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

Cat. No. B4512442
M. Wt: 405.4 g/mol
InChI Key: IKDCXJJUOGWGKE-UHFFFAOYSA-N
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Description

N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is a compound that has been investigated for its potential pharmaceutical applications, focusing on its synthesis, molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of similar triazolo-pyridazine-6-yl-substituted piperazines involves a two-step process starting from 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine synthesized in one-pot mode using pyridine, 3,6-dichloropyridazine, and 5-(3-methyl-phenyl)tetrazole in toluene. The conjugation of corresponding secondary amines with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine yields the target compounds (Bindu, Vijayalakshmi, & Manikandan, 2019).

Molecular Structure Analysis

The molecular structure of compounds within this family is characterized by NMR, IR, and MS spectroscopy, providing detailed insights into their chemical framework and confirming their structural integrity. For instance, a new compound, 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]piperazine, was synthesized and structurally characterized by IR, 1H NMR, 13C NMR, and MS techniques (Zhang Sheng-ju, 2008).

Chemical Reactions and Properties

Chemical reactions involving triazolo[4,3-b]pyridazine derivatives highlight the functional group transformations and interactions essential for generating specific pharmacological activities. For example, the synthesis of 7-(3-amino-3-arylpropanoyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]piperazine involves a series of reactions including hydrazinolysis, trifluoroacetylation, cyclization, hydrogenation, condensation, and deprotection to achieve the final product, showcasing the complex chemical manipulations required to synthesize these compounds.

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and stability, are crucial for their pharmaceutical application. While specific data on N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is not provided, the analysis of similar compounds offers insights into their behavior in different solvents, temperatures, and under various storage conditions, contributing to understanding their pharmacokinetic and pharmacodynamic profiles.

Chemical Properties Analysis

The chemical properties, including reactivity, functional group interactions, and potential for bioactivation or degradation, play a significant role in the therapeutic efficacy and safety of these compounds. For instance, the genotoxic potential of related compounds and their metabolic bioactivation pathways have been studied to identify and mitigate liabilities associated with their chemical structure (Gunduz et al., 2018).

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N7O/c19-18(20,21)17-25-24-14-3-4-15(26-28(14)17)27-8-5-13(6-9-27)16(29)23-11-12-2-1-7-22-10-12/h1-4,7,10,13H,5-6,8-9,11H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKDCXJJUOGWGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide

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